cis-Piperidine-2,6-dicarboxylic acid
Overview
Description
Synthesis Analysis
Several synthetic methods have been explored for cis-PDA. Notably, a study by Amino et al. investigated a convenient synthetic route involving regiospecific anodic oxidation and stereospecific cobalt-catalyzed carbonylation to obtain trans-(2S,6S)-teneraic acid , which is an isomer of cis-PDA. The key intermediate in this process was methyl (S)-N-benzoyl-α-methoxypipecolate , obtained via anodic oxidation of methyl (S)-N-benzoylpipecolate. Subsequent cobalt-catalyzed carbonylation led to the formation of trans-(2S,6S)-N-benzoyl-teneraic acid dimethyl ester .
Molecular Structure Analysis
The crystal structure of cis-PDA has been determined by X-ray diffraction. It crystallizes in the triclinic system, forming a complex with piperazine. The compound exhibits strong and weak hydrogen-bonding interactions between carboxylic acids, creating a sheet motif that hosts piperazine guests .
Chemical Reactions Analysis
- Photocatalytic N-Cyclization : Under photoirradiation, a mixture of stereoisomers of 2,6-diaminopimelic acid (DAP) produces cis-PDA via a redox-combined mechanism involving oxidation and reduction by positive holes and photoexcited electrons .
- Proton Transfer : Proton transfer from carboxylic acids to different amines has been reported, leading to self-associating systems .
Scientific Research Applications
Synthesis and Chemical Properties : Andersson and Soine (1950) detailed the preparation of cis-Piperidine-2,6-dicarboxylic acid by reducing pyridine-2,6-dicarboxylic acid. This work laid foundational knowledge for its synthesis and properties (Andersson & Soine, 1950).
Neuromediator Analogs Synthesis : Agami et al. (1995) synthesized enantiopure forms of cis and trans isomers of 2,3-piperidine dicarboxylic acids, highlighting their potential as neuromediator analogs (Agami et al., 1995).
Anticonvulsant Properties : Croucher, Meldrum, and Collins (1984) studied the anticonvulsant and proconvulsant properties of various isomers of piperidine dicarboxylic acids, including this compound (Croucher et al., 1984).
Excitotoxic Properties : Foster, Collins, and Schwarcz (1983) explored the neurotoxic effects of cis- and trans-2,3-piperidine dicarboxylates, providing insights into their interactions with brain receptors (Foster et al., 1983).
Stereoselective Synthesis : Amino, Nishi, and Izawa (2017) investigated a synthetic method for trans-(2S,6S)-teneraic acid, a form of piperidine-2,6-dicarboxylic acid, highlighting its potential in stereoselective synthesis (Amino et al., 2017).
Neuronal Activity Modulation : Birley, Collins, Perkins, and Stone (1982) investigated the effects of cis-2,3-piperidine dicarboxylic acid on rat cortical neurons, revealing its potential in modulating neuronal activity (Birley et al., 1982).
Photocatalytic Synthesis : Ohtani et al. (1995) explored a photocatalytic reaction using cadmium(II) sulfide to synthesize piperidine-2,6-dicarboxylic acid, indicating an alternative synthesis pathway (Ohtani et al., 1995).
Mechanism of Action
Target of Action
cis-Piperidine-2,6-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . These receptors are primarily involved in the transmission of excitatory signals in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . This pathway involves the transmission of signals in the nervous system using the neurotransmitter glutamate. By blocking the action of excitatory amino acids at NMDA, AMPA, and kainate receptors, this compound can reduce the overall excitatory activity in this pathway .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is a reduction in excitatory synaptic transmissions. This is due to its ability to block the action of excitatory amino acids at NMDA, AMPA, and kainate receptors . This can have various effects at the molecular and cellular level, depending on the specific context in which it is used.
Biochemical Analysis
Biochemical Properties
cis-Piperidine-2,6-dicarboxylic acid acts as a general ionotropic receptor antagonist . It blocks NMDA, AMPA, and kainate mediated responses . It also acts as a partial NMDA receptor agonist in the in vitro rat cerebellar cGMP model .
Cellular Effects
Its role as an ionotropic receptor antagonist suggests that it may influence cell function by modulating the activity of these receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with ionotropic receptors . By acting as an antagonist, it can inhibit the activity of these receptors and alter cellular signaling pathways .
Properties
IUPAC Name |
(2S,6R)-piperidine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPBZRXJMNXTF-SYDPRGILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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